molecular formula C8H17N B13616443 2-(3-Methylcyclopentyl)ethan-1-amine

2-(3-Methylcyclopentyl)ethan-1-amine

Katalognummer: B13616443
Molekulargewicht: 127.23 g/mol
InChI-Schlüssel: IFILSKFJODFDCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. It is known for its unique structure, which includes a cyclopentyl ring substituted with a methyl group and an ethanamine side chain.

Vorbereitungsmethoden

The synthesis of 2-(3-Methylcyclopentyl)ethan-1-amine can be achieved through several routes. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines . This process typically requires a large excess of ammonia to ensure the formation of primary amines. Industrial production methods may involve more complex procedures to ensure high purity and yield .

Analyse Chemischer Reaktionen

2-(3-Methylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with various reagents. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(3-Methylcyclopentyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving cell function and signal transduction.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Methylcyclopentyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to changes in cell function and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

2-(3-Methylcyclopentyl)ethan-1-amine can be compared with other similar compounds, such as:

    1-Propanamine: A primary amine with a simpler structure.

    N,N-Dimethylethanamine: A tertiary amine with different chemical properties. The uniqueness of this compound lies in its cyclopentyl ring and methyl substitution, which confer specific chemical and physical properties.

Eigenschaften

Molekularformel

C8H17N

Molekulargewicht

127.23 g/mol

IUPAC-Name

2-(3-methylcyclopentyl)ethanamine

InChI

InChI=1S/C8H17N/c1-7-2-3-8(6-7)4-5-9/h7-8H,2-6,9H2,1H3

InChI-Schlüssel

IFILSKFJODFDCQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C1)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.